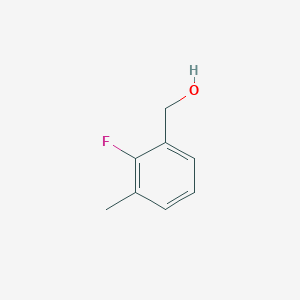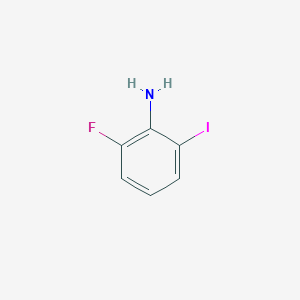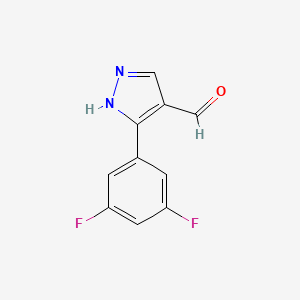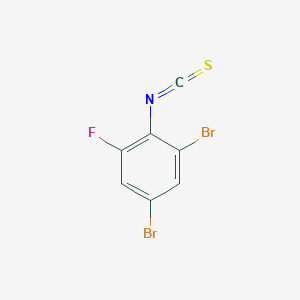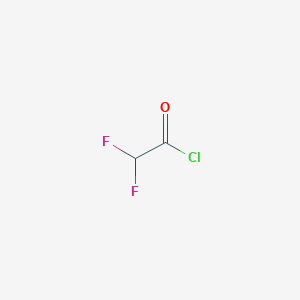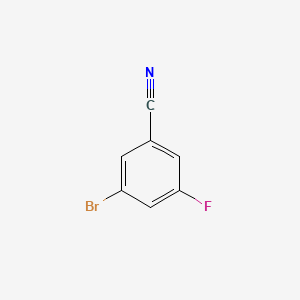
3-ブロモ-5-フルオロベンゾニトリル
概要
説明
3-Bromo-5-fluorobenzonitrile is an organic compound with the molecular formula C7H3BrFN. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and fluorine atoms at the 3 and 5 positions, respectively. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
科学的研究の応用
3-Bromo-5-fluorobenzonitrile is utilized in numerous scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: It is explored for its potential in drug discovery and development, especially in designing molecules with specific biological activities.
作用機序
Target of Action
It’s structurally similar compound, 3-[(18)f]fluoro-5-(2-pyridinylethynyl)benzonitrile, is a promising pet imaging agent for the metabotropic glutamate subtype 5 receptor (mglur5) .
Mode of Action
Fluoride favors nucleophilic aromatic substitution, while bromide is amenable to Pd-catalyzed coupling reactions .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely bbb permeant . It is also predicted to be a CYP1A2 inhibitor .
準備方法
Synthetic Routes and Reaction Conditions: 3-Bromo-5-fluorobenzonitrile can be synthesized through several methods. One common approach involves the bromination and fluorination of benzonitrile derivatives. For instance, 3-bromo-5-fluorobenzonitrile can be prepared by reacting 3-bromo-5-fluorobenzyl alcohol with thionyl chloride, followed by treatment with a base to form the nitrile group .
Industrial Production Methods: In industrial settings, the production of 3-bromo-5-fluorobenzonitrile often involves large-scale bromination and fluorination reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: 3-Bromo-5-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Formation of various substituted benzonitriles.
Reduction: Formation of 3-bromo-5-fluoroaniline.
Oxidation: Formation of 3-bromo-5-fluorobenzoic acid.
類似化合物との比較
- 3-Bromo-4-fluorobenzonitrile
- 2-Bromo-5-fluorobenzonitrile
- 4-Bromo-3-fluorobenzonitrile
Comparison: 3-Bromo-5-fluorobenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications and research purposes .
特性
IUPAC Name |
3-bromo-5-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADLVSLZPQYXIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382585 | |
| Record name | 3-bromo-5-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179898-34-1 | |
| Record name | 3-Bromo-5-fluorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179898-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-bromo-5-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of 3-Bromo-5-fluorobenzonitrile revealed by spectroscopic analysis?
A1: 3-Bromo-5-fluorobenzonitrile's structure has been investigated using FTIR and FT-Raman spectroscopy. [] These analyses provided insights into the molecule's vibrational modes, which were further corroborated by theoretical calculations using Density Functional Theory (DFT) at the B3LYP/6-31+G(d,p) and B3LYP/6-311++G(d,p) levels of theory. [] This combined approach allowed for a detailed understanding of the compound's vibrational characteristics and confirmed its structural features.
Q2: How is computational chemistry being utilized in research involving 3-Bromo-5-fluorobenzonitrile?
A2: Computational methods play a crucial role in understanding the properties of 3-Bromo-5-fluorobenzonitrile. DFT calculations have been employed to predict its molecular geometry, vibrational frequencies, and infrared and Raman intensities. [] This information helps researchers interpret experimental spectroscopic data and gain a deeper understanding of the compound's behavior at a molecular level. Additionally, computational studies explored the compound's HOMO-LUMO energy gap and its relationship to electronic transitions observed in UV-Vis spectroscopy. []
Q3: Can you describe an efficient synthetic route for 3-Bromo-5-fluorobenzonitrile, particularly highlighting its use as a precursor?
A3: An efficient five-step synthesis of 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, utilizing 3-Bromo-5-fluorobenzonitrile as a key starting material, has been reported. [, ] The synthesis features a Sonogashira coupling reaction between 3-Bromo-5-fluorobenzonitrile and a specifically designed thiazole derivative. This approach offers a significantly improved yield compared to previous methods and is particularly valuable given the product's role as a precursor for the PET radioligand [18F]SP203. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

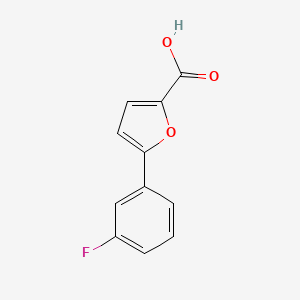
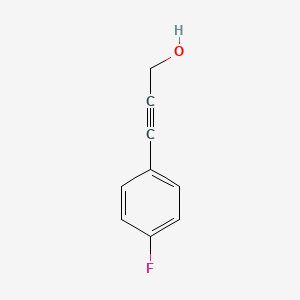
![1-(6-Chloro-2-pyridinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1333763.png)
![3-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid](/img/structure/B1333766.png)
![1,1,1-Trifluoro-3-{[2-(trifluoromethyl)benzyl]-amino}-2-propanol](/img/structure/B1333767.png)
![1,1,1-Trifluoro-3-{4-[3-(trifluoromethyl)phenyl]-piperazino}-2-propanol](/img/structure/B1333768.png)
